4'-Cyano-3-(3-fluorophenyl)propiophenone
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Overview
Description
4’-Cyano-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C16H12FNO It is a member of the nitrile and ketone functional groups, characterized by the presence of a cyano group (-CN) and a propiophenone moiety
Preparation Methods
The synthesis of 4’-Cyano-3-(3-fluorophenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-cyanobenzoyl chloride.
Reaction Conditions: The key step involves a Friedel-Crafts acylation reaction, where 3-fluorobenzaldehyde reacts with 4-cyanobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 4’-Cyano-3-(3-fluorophenyl)propiophenone in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring consistent quality and yield.
Chemical Reactions Analysis
4’-Cyano-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form various derivatives.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Cyano-3-(3-fluorophenyl)propiophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 4’-Cyano-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The cyano and fluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways and targets are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
4’-Cyano-3-(3-fluorophenyl)propiophenone can be compared with similar compounds such as:
4’-Cyano-3-(4-fluorophenyl)propiophenone: This compound has a similar structure but with the fluorine atom at a different position on the phenyl ring. The positional isomerism can lead to differences in reactivity and biological activity.
4’-Cyano-3-(3-chlorophenyl)propiophenone: The substitution of fluorine with chlorine can affect the compound’s electronic properties and reactivity.
4’-Cyano-3-(3-methylphenyl)propiophenone: The presence of a methyl group instead of a fluorine atom can influence the compound’s steric and electronic characteristics.
Properties
IUPAC Name |
4-[3-(3-fluorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-3-1-2-12(10-15)6-9-16(19)14-7-4-13(11-18)5-8-14/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJPIKZDWLZJRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644517 |
Source
|
Record name | 4-[3-(3-Fluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-85-7 |
Source
|
Record name | 4-[3-(3-Fluorophenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(3-Fluorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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